CID 6857651

Description

CID 6857651 is a PubChem Compound Identifier (CID) assigned to a specific chemical compound. Analytical data from include:

- GC-MS Total Ion Chromatogram: Shows retention times and relative abundance in cinnamon essential oil (CIEO) fractions, suggesting volatility and compatibility with gas chromatography .

- Mass Spectrum: Reveals a molecular ion peak and fragmentation pattern, consistent with collision-induced dissociation (CID) techniques used for structural elucidation .

- Quantitative Distribution: Figure 1D in indicates this compound is enriched in specific vacuum distillation fractions, implying distinct physicochemical properties (e.g., boiling point, polarity) compared to other components in CIEO .

Properties

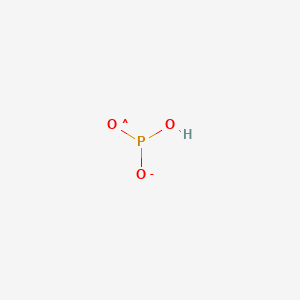

Molecular Formula |

HO3P- |

|---|---|

Molecular Weight |

79.98 g/mol |

InChI |

InChI=1S/HO3P/c1-4(2)3/h1H/q-1 |

InChI Key |

AWXVWTQBRAAURA-UHFFFAOYSA-N |

SMILES |

OP([O-])[O] |

Canonical SMILES |

OP([O-])[O] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

CID 6857651 is compared below with two structurally and functionally related compounds, cinnamaldehyde (CID 637511) and eugenol (CID 3314), commonly found in cinnamon essential oil (CIEO).

Table 1: Comparative Analysis of this compound and Similar Compounds

| Property | This compound | Cinnamaldehyde (CID 637511) | Eugenol (CID 3314) |

|---|---|---|---|

| Chemical Class | Likely terpenoid/essential oil | Phenylpropanoid | Phenylpropanoid |

| Molecular Formula | Not explicitly stated | C₉H₈O | C₁₀H₁₂O₂ |

| Boiling Point | Inferred from GC-MS retention | 248°C | 254°C |

| GC-MS Retention | Distinct peak in CIEO fractions | Early elution (volatile) | Mid-elution |

| Mass Spectral CID | Unique fragmentation pattern | Base peak at m/z 131 (C₉H₇O⁺) | Base peak at m/z 164 (C₁₀H₁₂O₂⁺) |

| Biological Activity | Not specified | Antimicrobial, anti-inflammatory | Analgesic, antioxidant |

Key Findings:

Structural Differentiation: this compound’s cyclic structure (, Figure 1B) contrasts with the linear aldehyde group in cinnamaldehyde and the methoxy phenol group in eugenol. This structural variation explains differences in GC-MS retention times and fragmentation patterns . In-source CID mass spectrometry () can distinguish these compounds via unique fragment ions, such as m/z 131 for cinnamaldehyde and m/z 164 for eugenol, whereas this compound exhibits distinct peaks indicative of its terpenoid backbone .

Functional Roles: While cinnamaldehyde and eugenol are well-documented for their roles in flavoring and antimicrobial activity, this compound’s functional significance in CIEO remains underexplored.

Analytical Challenges :

- This compound’s structural complexity (e.g., stereoisomerism) may complicate characterization. highlights the utility of LC-ESI-MS with CID for resolving such challenges, a method applicable to this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.